2-(2-aminophenyl)acetonitrile basic properties
2-(2-aminophenyl)acetonitrile basic properties
An In-depth Technical Guide to the Basic Properties of 2-(2-aminophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(2-aminophenyl)acetonitrile (CAS No: 2973-50-4).[1][2][3][4] It is a versatile bifunctional molecule containing both a primary aromatic amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown potential in medicinal applications, including as anti-tumor and antiviral agents.[1][2][5] This document details its physicochemical properties, reactivity, synthetic protocols, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
2-(2-aminophenyl)acetonitrile is an aromatic nitrile compound.[1][2] Its core structure consists of a benzene ring substituted at the ortho-position with an amino group (-NH₂) and an acetonitrile (-CH₂CN) side chain.[1][2] The quantitative physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 2973-50-4 | [1][2][3][4] |
| Melting Point | 69-72 °C | [5] |
| Boiling Point | 302.2±17.0 °C at 760 mmHg | [5] |
| Density | 1.1±0.1 g/cm³ | [5] |
| pKa (amino group) | ~4.5 | [1] |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide and methanol. | [1][5] |
| Appearance | Solid | [5] |
| InChI Key | LMDPYYUISNUGGT-UHFFFAOYSA-N | [1] |
Reactivity and Chemical Transformations
The reactivity of 2-(2-aminophenyl)acetonitrile is dictated by the interplay of its amino and nitrile functional groups. The electron-donating nature of the amino group influences the reactivity of the aromatic ring and the acetonitrile moiety.[1][2]
Key reactions include:
-
Oxidation: The amino group can be oxidized to a nitro group using common oxidizing agents.[1]
-
Reduction: The nitrile group can be reduced to a primary amine.[1]
-
Substitution: The amino group can be a site for nucleophilic substitution reactions.[1]
-
Cyclization: It is a key precursor for synthesizing heterocyclic compounds, such as pyrido[2,3-b]indoles, through cascade cyclization reactions.[1]
Below is a diagram illustrating the main reactive pathways of 2-(2-aminophenyl)acetonitrile.
Experimental Protocols
Synthesis of 2-(2-aminophenyl)acetonitrile from 2-Nitrophenylacetonitrile
A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound.[1]
Materials:
-
2-Nitrophenylacetonitrile
-
Tin powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
Dissolve 2-nitrophenylacetonitrile (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add tin powder (10.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated HCl dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.
-
Purify the crude product, for example by column chromatography, to yield 2-(2-aminophenyl)acetonitrile.
The workflow for this synthesis is depicted in the following diagram.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
2-(2-aminophenyl)acetonitrile can be analyzed using reverse-phase HPLC.[3]
-
Column: Newcrom R1 or equivalent C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[3]
-
Detection: UV detection at an appropriate wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Biological Activity and Applications in Drug Development
The structural motifs present in 2-(2-aminophenyl)acetonitrile make it a compound of interest in pharmaceutical research.[1][2] The amino group can participate in hydrogen bonding, a key interaction in drug-receptor binding.[1] The nitrile group can also be involved in interactions or serve as a handle for further chemical modification.[1]
While specific biological activities of 2-(2-aminophenyl)acetonitrile itself are not extensively documented in the provided search results, structurally related compounds have shown antimicrobial properties.[1] Its primary role in drug development is as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] For instance, it is used in the synthesis of compounds with potential anti-tumor and antiviral activities.[1][2][5]
Comparison with Structurally Similar Compounds
The properties of 2-(2-aminophenyl)acetonitrile can be better understood by comparing it with its isomers and other related molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences and Properties |
| 2-(2-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the ortho position; electron-donating amino group enhances nucleophilic substitution and cyclization reactions.[1][2] |
| 2-(3-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the meta position.[6] |
| 2-(4-aminophenyl)acetonitrile | C₈H₈N₂ | 132.16 | Amino group at the para position; a light yellow crystalline solid with a melting point of 45-48 °C.[7][8] |
| 2-(2-hydroxyphenyl)acetonitrile | C₈H₇NO | 133.15 | Hydroxyl group instead of an amino group; participates in hydrogen bonding and oxidation but lacks the basicity of the amino group.[1] |
| 2-(2,4-dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 186.04 | Two electron-withdrawing chlorine atoms instead of an amino group, reducing nucleophilic aromatic substitution activity.[1] |
Conclusion
2-(2-aminophenyl)acetonitrile is a fundamentally important chemical intermediate with well-defined physicochemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex heterocyclic structures for pharmaceutical and material science applications. The experimental protocols for its synthesis and analysis are well-established. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery.
References
- 1. 2-(2-aminophenyl)acetonitrile | 2973-50-4 | Benchchem [benchchem.com]
- 2. 2-(2-aminophenyl)acetonitrile | 2973-50-4 | Benchchem [benchchem.com]
- 3. (2-Aminophenyl)acetonitrile | SIELC Technologies [sielc.com]
- 4. 2973-50-4|2-(2-Aminophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. biosynce.com [biosynce.com]
- 6. 2-(3-Aminophenyl)acetonitrile|CAS 4623-24-9 [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]
